Ac-[CEHdFRWC]-NH2
Description
Ac-[CEHdFRWC]-NH2 is a synthetic cyclic octapeptide designed as a potent agonist of melanocortin receptor 4 (MC4R), a key regulator of energy homeostasis and appetite . Its structure includes a disulfide bridge formed by cysteine residues, cyclizing the peptide backbone, and incorporates D-amino acids (D-Arg and D-Phe) to enhance proteolytic stability and receptor binding . Pharmacologically, it induces cAMP release in MC4R-expressing HEK293 cells with an EC50 of 0.28 nM, making it one of the most potent MC4R agonists reported .
Properties
Molecular Formula |
C45H58N14O10S2 |
|---|---|
Molecular Weight |
1019.2 g/mol |
IUPAC Name |
3-[(4S,7R,10S,13S,16S,19R,22S)-22-acetamido-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |
InChI |
InChI=1S/C45H58N14O10S2/c1-24(60)53-36-22-71-70-21-35(38(46)63)59-42(67)33(17-26-19-51-29-11-6-5-10-28(26)29)57-39(64)30(12-7-15-50-45(47)48)54-41(66)32(16-25-8-3-2-4-9-25)56-43(68)34(18-27-20-49-23-52-27)58-40(65)31(55-44(36)69)13-14-37(61)62/h2-6,8-11,19-20,23,30-36,51H,7,12-18,21-22H2,1H3,(H2,46,63)(H,49,52)(H,53,60)(H,54,66)(H,55,69)(H,56,68)(H,57,64)(H,58,65)(H,59,67)(H,61,62)(H4,47,48,50)/t30-,31+,32-,33+,34-,35+,36+/m0/s1 |
InChI Key |
DCRRHKOGXQUJTJ-VCFUPWAGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs Targeting MC4R
Several structural analogs of Ac-[CEHdFRWC]-NH2 have been synthesized to optimize receptor affinity, selectivity, and stability. Key examples include:
Key Findings :
- Cyclization : Cyclic peptides like this compound exhibit superior metabolic stability compared to linear analogs (e.g., Ac-His-DPhe-Arg-Trp-NH2) due to reduced protease susceptibility .
- D-Amino Acids: The inclusion of D-Arg and D-Phe enhances receptor interaction and prolongs half-life, as seen in Ac-dR[CEHdFRWC]-NH2, which shares the same EC50 as the parent compound .
- Substitutions : Modifications such as DNal(2') or pCl-dF (para-chloro-D-phenylalanine) may alter receptor selectivity. For example, DNal-containing analogs show preferential binding to MC4R over MC1R .
Functional Analogs: Agonists vs. Antagonists
Agonists :
Antagonists :
- TCMCB07 (GC92095): A linear peptide acting as a pan-melanocortin receptor antagonist (MC1R, MC3R, MC4R, MC5R IC50 = 19.5, 0.59, 13.58, 8.07 nM, respectively). Its antagonism contrasts with this compound’s agonist profile, highlighting the role of structural motifs in functional outcomes .
Stability and Pharmacokinetic Considerations
- Cyclic vs. Linear Peptides : Linear peptides like Ac-His-DPhe-Arg-Trp-NH2 are more susceptible to enzymatic degradation, whereas this compound’s disulfide bridge confers resistance to proteolysis .
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